molecular formula C20H18ClN3O4S B2989354 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 899944-16-2

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2989354
M. Wt: 431.89
InChI Key: ZHQOKLWEPWZXCQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name you provided suggests that this compound contains a pyrazine ring (a six-membered ring with two nitrogen atoms), a thioacetamide group, and methoxyphenyl groups.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to obtain the target compound. The synthesis of this specific compound would likely involve the formation of the pyrazine ring, the introduction of the thioacetamide group, and the attachment of the methoxyphenyl groups.



Molecular Structure Analysis

This involves the study of the 3D arrangement of the atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The reactivity of the compound can be influenced by factors such as the presence of the pyrazine ring, the thioacetamide group, and the methoxyphenyl groups.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Reactivity and Biological Evaluation

A study by Farouk, Ibrahim, and El-Gohary (2021) on the synthesis and evaluation of chemical reactivity and biological activity of novel compounds related to "2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide" highlighted the potential for constructing nitrogen heterocyclic compounds. These compounds show promise for various applications, including the development of new materials and potential therapeutic agents due to their unique chemical structures and biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

Environmental Impact of Related Herbicides

Research on chloroacetamide herbicides, which share a functional group with the compound , provides insights into their environmental impact and degradation processes. A study conducted by Coleman, Linderman, Hodgson, and Rose (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes demonstrated the metabolic pathways of these chemicals, offering valuable information on their persistence and transformation in biological systems. Such research is crucial for understanding the environmental fate of similar compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Application in Drug Discovery

Another aspect of research involves the synthesis of novel compounds with potential anti-inflammatory and antimicrobial activities. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity. This research underscores the therapeutic potential of compounds related to "2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide" in drug development (Sunder & Maleraju, 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a good source of this information.


Future Directions

This could involve proposing further studies to optimize the compound’s synthesis, improve its properties, or explore new applications for the compound.


Please consult with a qualified chemist or a relevant expert for accurate information. This is a general approach and may not apply fully to your specific compound.


properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(11-14(16)21)24-10-9-22-19(20(24)26)29-12-18(25)23-15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOKLWEPWZXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

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